molecular formula C10H16O B12643513 Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- CAS No. 31996-78-8

Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-

Cat. No.: B12643513
CAS No.: 31996-78-8
M. Wt: 152.23 g/mol
InChI Key: MTDYTPWUZGEKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the tricycloheptane family, which is known for its rigid and compact molecular framework. The presence of an ethyl and a methoxy group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- exerts its effects involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The ethyl and methoxy groups can also participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(2.2.1.02,6)heptane, 1,3,3-trimethyl-
  • Tricyclo(2.2.1.02,6)heptane, 1,7,7-trimethyl-
  • Tricyclo(2.2.1.02,6)heptane, 3-(1-methoxyethylidene)-

Uniqueness

What sets Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy- apart from its similar compounds is the presence of both an ethyl and a methoxy group. This combination of functional groups provides unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

31996-78-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethyl-3-methoxytricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C10H16O/c1-3-10-5-6-4-7(10)8(10)9(6)11-2/h6-9H,3-5H2,1-2H3

InChI Key

MTDYTPWUZGEKKE-UHFFFAOYSA-N

Canonical SMILES

CCC12CC3CC1C2C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.